1-Bromoimidazo[1,2-a]quinoxalin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7BrN4 |
|---|---|
Molecular Weight |
263.09 g/mol |
IUPAC Name |
1-bromoimidazo[1,2-a]quinoxalin-4-amine |
InChI |
InChI=1S/C10H7BrN4/c11-8-5-13-10-9(12)14-6-3-1-2-4-7(6)15(8)10/h1-5H,(H2,12,14) |
InChI Key |
TWIYYYJLUPKKAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NC=C(N23)Br)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 Bromoimidazo 1,2 a Quinoxalin 4 Amine
Reactivity Profile of the C1-Bromine Atom as a Key Synthetic Handle
The bromine atom at the C1 position of the imidazo[1,2-a]quinoxaline (B3349733) scaffold is a pivotal functional group, serving as a versatile precursor for the introduction of diverse molecular fragments through transition metal-catalyzed cross-coupling reactions. The electron-rich nature of the imidazo[1,2-a]quinoxaline ring system influences the reactivity of the C1-bromine, making it amenable to various palladium-catalyzed transformations.
Detailed research has demonstrated the utility of the C1-bromo group in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling reaction provides an efficient method for the formation of a C-C bond at the C1 position. By reacting 1-Bromoimidazo[1,2-a]quinoxalin-4-amine with various boronic acids or their corresponding esters, a wide range of aryl, heteroaryl, or alkyl groups can be introduced. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond at the C1 position by reacting the bromo-substituted precursor with a variety of primary or secondary amines. This method is particularly valuable for the synthesis of derivatives with substituted amino groups, which can significantly modulate the biological activity of the parent molecule.
Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions at the C1-Position.
| Coupling Reaction | Reagents | Catalyst/Ligand | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Aryl-imidazo[1,2-a]quinoxalin-4-amine |
| Suzuki-Miyaura | Heteroarylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 1-Heteroaryl-imidazo[1,2-a]quinoxalin-4-amine |
| Buchwald-Hartwig | Alkylamine | Pd₂(dba)₃, BINAP, NaOtBu | 1-(Alkylamino)-imidazo[1,2-a]quinoxalin-4-amine |
Chemical Transformations and Derivatization of the C4-Amine Group
The C4-amine group in this compound is a key site for chemical modification, offering a nucleophilic handle for a variety of transformations. Its reactivity allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties.
Acylation and Sulfonylation: The primary amine at the C4 position readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These transformations are often employed to introduce lipophilic groups or moieties that can engage in specific biological interactions.
Alkylation and Reductive Amination: Direct alkylation of the C4-amine can be achieved using alkyl halides, although over-alkylation can be a competing side reaction. A more controlled approach involves reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine.
Diazotization: The primary aromatic amine at the C4 position can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be converted to a variety of other functional groups, including hydroxyl, cyano, and halo groups, through Sandmeyer or related reactions.
Interactive Table: Derivatization of the C4-Amine Group.
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Acylation | Acetyl chloride, Pyridine | N-(1-Bromoimidazo[1,2-a]quinoxalin-4-yl)acetamide |
| Sulfonylation | Benzenesulfonyl chloride, Et₃N | N-(1-Bromoimidazo[1,2-a]quinoxalin-4-yl)benzenesulfonamide |
| Alkylation | Methyl iodide, K₂CO₃ | 1-Bromo-N-methylimidazo[1,2-a]quinoxalin-4-amine |
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | N-Benzyl-1-bromoimidazo[1,2-a]quinoxalin-4-amine |
Exploration of Electrophilic Substitution and Halogen-Metal Exchange Reactivity
The fused ring system of this compound is susceptible to electrophilic attack, and the bromine atom at the C1 position can participate in halogen-metal exchange reactions, providing alternative pathways for functionalization. nih.gov
Electrophilic Aromatic Substitution: The imidazo[1,2-a]quinoxaline core is an electron-rich heterocyclic system, making it prone to electrophilic aromatic substitution. The directing effects of the fused rings and the existing substituents (bromo and amino groups) influence the position of substitution. The amino group at C4 is a strong activating group and is expected to direct incoming electrophiles to the ortho and para positions within the quinoxaline (B1680401) ring system. However, the imidazole (B134444) ring also influences the regioselectivity. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Halogen-Metal Exchange: The C1-bromine atom can be exchanged for a metal, typically lithium, through a halogen-metal exchange reaction. nih.gov This is usually achieved by treating the bromo-derivative with an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting 1-lithio-imidazo[1,2-a]quinoxalin-4-amine is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce new functional groups at the C1 position. This method offers a complementary approach to the palladium-catalyzed cross-coupling reactions for C-C bond formation. researchgate.net
Interactive Table: Electrophilic Substitution and Halogen-Metal Exchange Reactions.
| Reaction Type | Reagents | Position of Reaction | Product Type |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Quinoxaline ring | 1-Bromo-nitro-imidazo[1,2-a]quinoxalin-4-amine |
| Bromination | Br₂, Acetic acid | Imidazole or Quinoxaline ring | Dibromo-imidazo[1,2-a]quinoxalin-4-amine |
| Halogen-Metal Exchange | n-Butyllithium | C1 | 1-Lithio-imidazo[1,2-a]quinoxalin-4-amine |
In Vitro Biological Activity Spectrum and Mechanistic Elucidation of Imidazo 1,2 a Quinoxalin 4 Amine Derivatives
Anti-Cancer Biological Activities and Molecular Targeting Research
Research has broadly established the anti-cancer potential of the imidazo[1,2-a]quinoxaline (B3349733) family. nih.govresearchgate.netmdpi.commdpi.com These compounds have been explored for their ability to inhibit the growth of various cancer cell lines and to target specific molecular pathways involved in tumor progression.
Cytotoxicity against Human Melanoma Cell Lines (e.g., A375)
Numerous studies have documented the potent cytotoxic effects of imidazo[1,2-a]quinoxaline derivatives against the human melanoma cell line A375. nih.govnih.govresearchgate.net For instance, different generations of these compounds, such as EAPB0203 and EAPB0503, have shown remarkable in vitro activity, with IC50 values (the concentration required to inhibit 50% of cell growth) in the nanomolar to low micromolar range. nih.govnih.gov Second-generation derivatives, EAPB02302 and EAPB02303, exhibited even greater potency against A375 cells. nih.gov
Despite synthetic pathways that may involve brominated intermediates, there is no published data available that specifically reports the IC50 value or cytotoxic activity of 1-Bromoimidazo[1,2-a]quinoxalin-4-amine against the A375 cell line or other human melanoma cells.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase Activity
The imidazo[1,2-a]quinoxaline scaffold has been successfully utilized to design inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govnih.govresearchgate.net
Studies have identified several non-covalent imidazo[1,2-a]quinoxaline-based compounds that act as potent inhibitors of wild-type EGFR (EGFR-WT). nih.govnih.gov Certain derivatives have demonstrated IC50 values comparable to the established EGFR inhibitor, erlotinib. nih.gov These findings underscore the potential of this chemical class in targeting EGFR. However, specific enzymatic assay results for This compound against EGFR-WT have not been reported.
Resistance to first-generation EGFR inhibitors is often driven by secondary mutations, such as the T790M "gatekeeper" mutation. Research has shown that specific imidazo[1,2-a]quinoxaline derivatives can effectively inhibit gefitinib-resistant EGFR mutants (e.g., L858R/T790M). nih.gov For example, one study highlighted a derivative with significant inhibitory potential against the H1975 non-small cell lung cancer cell line, which harbors this double mutation. nih.govresearchgate.net There is currently no available data on the inhibitory activity of This compound against this or other gefitinib-resistant EGFR mutants.
Tubulin Polymerization Inhibition and Associated Anticancer Potential
Interference with microtubule dynamics is a validated anti-cancer strategy. Some first-generation imidazo[1,2-a]quinoxaline derivatives have been identified as microtubule-interfering agents that inhibit tubulin polymerization. nih.govresearchgate.net However, this is not a universal mechanism for the entire class. For example, the highly potent second-generation compound EAPB02303 was found to not inhibit tubulin polymerization, indicating that its mechanism of action is different. researchgate.net The effect of This compound on tubulin polymerization has not been investigated in published studies.
Modulation of Kinase Activity by Imidazo[1,2-a]quinoxaline Derivatives
Beyond EGFR, the imidazo[1,2-a]quinoxaline scaffold has been shown to be a versatile platform for developing inhibitors of various other protein kinases. Derivatives have been designed and evaluated as inhibitors of Pim-1/2 kinases, which are implicated in several cancers. nih.gov The broader quinoxaline (B1680401) chemical family has been explored for activity against a wide range of kinases, including VEGFR and Src. nih.gov However, a specific kinase activity profile for This compound is not documented in the scientific literature.
Phosphodiesterase 4 (PDE4) Inhibition
Research into novel imidazo[1,2-a]quinoxaline derivatives has highlighted their potential as inhibitors of Phosphodiesterase 4 (PDE4). nih.gov SAR studies have revealed that the substitution pattern on the imidazo[1,2-a]quinoxaline ring system is crucial for potent inhibitory activity. Specifically, these studies have emphasized the importance of a methylamino group at the 4-position and a minimally hindered group at the 1-position for optimal PDE4 inhibition. nih.gov This suggests that the presence of a bromine atom at the 1-position of this compound could be favorable for its activity as a PDE4 inhibitor, as bromine is a relatively small halogen.
Table 1: Key Structural Features for PDE4 Inhibition by Imidazo[1,2-a]quinoxaline Derivatives
| Position | Preferred Substituent | Rationale |
| 4 | Methylamino group | Essential for potent inhibitory properties. |
| 1 | Weakly hindered group | Minimizes steric hindrance, potentially improving binding affinity. |
Lymphocyte-Specific Protein Tyrosine Kinase (LCK) Inhibition
IκB Kinase (IKK) Inhibition
Derivatives of the imidazo[1,2-a]quinoxaline class have been synthesized and evaluated as inhibitors of IκB Kinase (IKK). nih.gov The inhibition of the NF-κB-dependent pathways through IKK is a significant area of research in immunity, inflammation, and cancer. nih.gov Docking studies of certain tricyclic derivatives have helped to identify key interactions within the IKK2 binding site, explaining their potent and selective inhibition. nih.gov The influence of a bromo substituent at the 1-position on this activity remains an area for future investigation.
Pim-1 and Pim-2 Kinase Inhibition
Quinoxaline derivatives have been designed and evaluated as dual inhibitors of Pim-1 and Pim-2 kinases, which are overexpressed in various cancers and play a role in cancer progression and drug resistance. nih.govbohrium.com While the focus of some studies has been on substitutions at other positions of the quinoxaline scaffold, the general activity of this class of compounds against Pim kinases is noteworthy. nih.govbohrium.com The introduction of a bromine atom could potentially influence the electronic and steric properties of the molecule, thereby affecting its interaction with the kinase binding site.
Table 2: Activity of Quinoxaline Derivatives Against Pim Kinases
| Compound Type | Target Kinases | Significance |
| Quinoxaline derivatives | Pim-1, Pim-2 | Overexpressed in hematologic and solid tumors, linked to poor prognosis. nih.gov |
| Substituted quinoxaline-2-carboxylic acids | Pim-1 | The carboxylate function is crucial for activity, forming a key interaction with Lys67. bohrium.com |
JNK1 and Fyn Kinase Inhibition
The imidazo[1,2-a]quinoxaline scaffold was identified as an inhibitor of c-Jun N-terminal kinase 1 (JNK1) through high-throughput screening. nih.gov Optimization of the initial hit led to the development of more potent and selective JNK inhibitors. nih.gov While the specific contribution of a 1-bromo substituent has not been detailed, the established activity of the core structure against JNK1 suggests that this compound could also exhibit inhibitory properties against this kinase. Information regarding Fyn kinase inhibition is less specific for this particular scaffold in the available literature.
Cellular Pathway Modulation in Cancer
The development of imidazo[1,2-a]quinoxaline derivatives as anticancer agents is a burgeoning field of research. These compounds have been shown to influence key cellular signaling pathways implicated in cancer cell proliferation and survival.
Regulation of MAPK and PI3K Pathways
Recent studies have indicated that some imidazo[1,2-a]quinoxaline derivatives can modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways. researchgate.net Specifically, certain derivatives have been shown to activate the p38 MAPK pathway while simultaneously inhibiting the PI3K pathway. researchgate.net This dual activity is of significant interest in cancer therapy as both pathways are critical for tumor growth and survival. The inhibition of Epidermal Growth Factor Receptor (EGFR) by some imidazo[1,2-a]quinoxaline-based compounds provides an indirect mechanism for modulating these downstream pathways, as EGFR activation is known to stimulate both the Ras/Raf/MEK/ERK and PI3K/Akt signaling cascades. researchgate.netmdpi.com The precise effect of the 1-bromo substitution on the modulation of these pathways by imidazo[1,2-a]quinoxalin-4-amine (B1249087) is yet to be determined.
Effects on Cell Cycle Progression and Apoptosis Induction in Cancer Cells
Derivatives of the imidazo[1,2-a]quinoxaline scaffold have demonstrated significant potential as cytotoxic agents against various cancer cell lines, exerting their effects through the modulation of the cell cycle and the induction of apoptosis. nih.govnih.gov Research has shown that certain quinoxaline derivatives can induce cell cycle arrest, particularly at the G2/M phase boundary, thereby inhibiting cell proliferation. nih.govnih.gov For instance, studies on quinoxaline 1,4-dioxide derivatives in human colon cancer cells revealed an ability to block a significant percentage of cells at the G2/M phase. nih.gov
Furthermore, these compounds are potent inducers of apoptosis, or programmed cell death. The apoptotic mechanism can be triggered through various signaling pathways. Some imidazo[1,2-a]quinoxaline derivatives have been found to downregulate key oncogenic signaling proteins and reduce the expression of anti-apoptotic proteins like Bcl-2. nih.govresearchgate.net One study highlighted a derivative that significantly increased the population of apoptotic cells, which was correlated with an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial pathway of apoptosis. The cytotoxic effects of these compounds have been observed in a range of human cancer cell lines, including those for colon, liver, and breast cancer, indicating a broad spectrum of potential anticancer activity. nih.gov
| Compound Class | Cancer Cell Line | Observed Effect | Key Findings |
|---|---|---|---|
| Imidazo[1,2-a]quinoxaline Derivatives | Human Melanoma (A375) | Cytotoxicity, Growth Inhibition | Demonstrated high activities compared to reference drugs. nih.gov |
| Quinoxaline Derivatives | Human Colon Carcinoma (HCT116) | Cell Cycle Arrest, Apoptosis Induction | Caused cell cycle arrest at the G2/M phase. nih.gov |
| Quinoxaline 1,4-Dioxides | Human Colon Cancer (T-84) | G2/M Arrest, Apoptosis | Inhibited expression of cyclin B; decreased Bcl-2 and increased Bax levels. nih.gov |
| Imidazo[1,2-a]quinoxaline Derivative (RA-22) | Breast (MDA-MB-231), Colon (HCT-116) | Cytotoxicity, Apoptosis | Downregulated oncogenic signaling proteins (STAT-3, AKT) and anti-apoptotic proteins. researchgate.net |
Anti-Fungal Biological Activities against Phytopathogenic Fungi
Imidazo[1,2-a]quinoxaline derivatives have been identified as a promising class of agricultural fungicides, exhibiting broad-spectrum activity against a variety of economically significant phytopathogenic fungi. nih.gov In vitro evaluations have demonstrated potent inhibitory effects against fungi such as Valsa mali (causative agent of apple canker), Botrytis cinerea (grey mold), and Fusarium solani (root rot). nih.gov
Systematic screening of a series of these derivatives revealed that many compounds possess fungicidal activity comparable or superior to commercially available fungicides. nih.gov For example, specific derivatives showed high susceptibility against Valsa mali and Botrytis cinerea, with EC₅₀ values (the concentration required to inhibit 50% of fungal growth) in the low microgram per milliliter range. nih.gov Notably, certain compounds displayed exceptional potency against specific fungi, such as an EC₅₀ value of 5.6 µg/mL against Valsa mali and 5.1 µg/mL against Fusarium solani, highlighting their potential for targeted agricultural applications. nih.gov
| Fungus Species | Common Disease | Compound Class | Observed Efficacy (EC₅₀ in µg/mL) |
|---|---|---|---|
| Valsa mali | Apple Canker | Imidazo[1,2-a]quinoxaline Derivatives | 1.4 - 27.0 (multiple compounds) nih.gov |
| Botrytis cinerea | Grey Mold | Imidazo[1,2-a]quinoxaline Derivatives | 1.4 - 27.0 (multiple compounds) nih.gov |
| Fusarium solani | Root Rot | Imidazo[1,2-a]quinoxaline Derivatives | 5.1 (for compound 5f) nih.gov |
Preliminary mechanistic studies suggest that the antifungal efficacy of the imidazo[1,2-a]quinoxaline scaffold stems from its ability to interfere with critical stages of fungal development. nih.gov The primary proposed mechanisms involve the disruption of normal fungal morphology and growth processes. Specifically, these compounds have been observed to inhibit hyphal differentiation, a crucial process for fungal colonization and nutrient acquisition. nih.gov
Furthermore, the derivatives effectively inhibit spore germination, preventing the initial stage of fungal infection. nih.gov For spores that do germinate, the subsequent elongation of the germ tube is also significantly impeded. nih.gov By targeting these fundamental aspects of the fungal life cycle—hyphal growth, spore viability, and germination—imidazo[1,2-a]quinoxaline derivatives effectively halt the progression of fungal disease.
Modulation of Receptor Systems
The quinoxaline structure is a well-established pharmacophore in the development of antagonists for excitatory amino acid (EAA) receptors, which are critical for mediating fast synaptic transmission in the central nervous system. nih.govnih.gov Derivatives of this class, including those with fused heterocyclic systems like imidazo[1,2-a]quinoxaline, have been synthesized and evaluated for their ability to bind to and block these receptors.
Research into heterocyclic-fused quinoxalinones has demonstrated a notable affinity for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key subtype of ionotropic glutamate (B1630785) receptors. nih.gov Certain imidazo[1,2-a]quinoxalin-4(5H)-one derivatives have been shown to bind to the AMPA receptor with varying affinities. nih.gov For example, one study found that a specific 1-propyl-7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one derivative bound to the AMPA receptor with an IC₅₀ of 0.83 µM and effectively antagonized AMPA-induced depolarization in cortical slice preparations. nih.gov While the SAR for these heterocyclic compounds does not perfectly mirror that of classic quinoxalinedione (B3055175) antagonists, it confirms that the broader quinoxaline scaffold is a viable starting point for developing AMPA receptor modulators. nih.gov
| Compound Class | Receptor Target | Activity | Example IC₅₀ Value (µM) |
|---|---|---|---|
| Triazolo[4,3-a]quinoxalin-4(5H)-one Derivative | AMPA Receptor | Antagonist | 0.83 nih.gov |
| Imidazo[1,2-a]quinoxalin-4(5H)-one Derivative | Glycine (B1666218) site (NMDA Receptor) | Binding Affinity | 1.26 nih.gov |
Excitatory Amino Acid Receptor Binding and Antagonism
NMDA Receptor (Glycine Site) Affinity
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the brain, possesses a modulatory glycine binding site. Antagonism at this site can temper the receptor's activity, a mechanism of significant therapeutic interest. Research has shown that compounds featuring the quinoxaline core structure can exhibit high affinity for this glycine site.
While direct binding data for this compound is not extensively documented, studies on analogous compounds provide valuable insights. For instance, a structurally related compound, 7,8-dichloroimidazo[1,2-a]quinoxalin-4(5H)-one, has been shown to possess notable affinity for the glycine site of the NMDA receptor complex. This suggests that the broader imidazo[1,2-a]quinoxaline framework is conducive to binding at this particular site. The presence of halogen substituents on the quinoxaline ring system appears to be a key determinant of this activity. The bromine atom at the 1-position of the target compound, being a halogen, may contribute favorably to its binding affinity. The 4-amino group introduces a key hydrogen bond donor and acceptor, which could further influence the interaction with the amino acid residues of the glycine binding pocket.
Table 1: NMDA Receptor Glycine Site Affinity of a Related Imidazo[1,2-a]quinoxaline Derivative
| Compound | IC50 (µM) |
| 7,8-dichloroimidazo[1,2-a]quinoxalin-4(5H)-one | 1.26 |
Note: This data is for a structurally related compound and serves as a reference for the potential activity of this compound.
GABA-A/Benzodiazepine (B76468) Receptor Complex Binding and Efficacy
The GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system, is the target for a variety of clinically important drugs, including benzodiazepines. These drugs bind to a specific allosteric site on the receptor complex, enhancing the inhibitory effects of GABA. The structural similarity between imidazo[1,2-a]quinoxalines and traditional benzodiazepines has prompted investigation into their potential as modulators of the GABA-A receptor.
Studies on the isomeric imidazo[1,5-a]quinoxaline (B8520501) series have demonstrated high-affinity binding to the benzodiazepine receptor site. These compounds have been shown to exhibit a spectrum of efficacies, ranging from full agonists to antagonists and even inverse agonists. This highlights the potential of the imidazoquinoxaline scaffold to modulate the GABA-A receptor complex.
Table 2: Efficacy Spectrum of Imidazo[1,5-a]quinoxaline Derivatives at the GABA-A/Benzodiazepine Receptor
| Compound Class | Observed Efficacies |
| Imidazo[1,5-a]quinoxaline amides, carbamates, and ureas | Full Agonists, Partial Agonists, Antagonists |
Note: This data is for the isomeric imidazo[1,5-a]quinoxaline series and indicates the potential functional modulation capabilities of the broader imidazoquinoxaline scaffold.
Adenosine (B11128) A1 Receptor Antagonism
Adenosine is a ubiquitous neuromodulator that exerts its effects through four receptor subtypes: A1, A2A, A2B, and A3. The Adenosine A1 receptor is of particular interest as its activation generally leads to inhibitory effects on neuronal activity. Antagonists of the A1 receptor can therefore produce stimulatory and pro-cognitive effects.
The chemical architecture of imidazo[1,2-a]quinoxalines bears some resemblance to the purine (B94841) core of adenosine, suggesting a potential for interaction with adenosine receptors. Indeed, various heterocyclic compounds containing the quinoxaline moiety have been explored as adenosine receptor antagonists. Specifically, the structurally related researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxalin-4-amines have been identified as a class of selective adenosine A1 receptor antagonists.
This precedent suggests that this compound could also exhibit affinity for the Adenosine A1 receptor. The nature and position of the substituents would be critical in determining its selectivity and potency. The 1-bromo and 4-amino groups would interact with the specific microenvironment of the A1 receptor's binding site, and these interactions would dictate whether the compound acts as an antagonist. Further empirical data is required to confirm and quantify this potential activity.
Table 3: Adenosine A1 Receptor Affinity of a Related Quinoxaline Class
| Compound Class | Target | Activity Profile |
| researchgate.netnih.govnih.govTriazolo[4,3-a]quinoxalin-4-amines | Adenosine A1 Receptor | Selective Antagonists |
Note: This data is for a structurally related class of compounds and suggests the potential for this compound to interact with the Adenosine A1 receptor.
Structure Activity Relationship Sar Analysis for 1 Bromoimidazo 1,2 a Quinoxalin 4 Amine and Its Analogs
Influence of Substituents at the C1 Position on Biological Activity and Reactivity (with consideration of bromine's role)
The C1 position of the imidazo[1,2-a]quinoxaline (B3349733) ring system is a critical point for chemical modification, and the nature of the substituent at this position profoundly influences the compound's biological activity. The bromine atom in the parent compound, 1-Bromoimidazo[1,2-a]quinoxalin-4-amine, often serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.gov This allows for extensive exploration of the chemical space around this position to enhance potency and target selectivity.
Research has shown that the steric and electronic properties of the C1 substituent are crucial determinants of activity. For instance, in the context of phosphodiesterase 4 (PDE4) inhibition, studies have emphasized the importance of a weakly hindered group at the C1 position for potent inhibitory properties. nih.gov Conversely, for antitumor activity against melanoma cell lines, larger substituents have proven beneficial. One of the most active compounds identified in a study, EAPB0203, features a phenethyl group at the C1 position, highlighting that bulky aromatic moieties can be well-tolerated and even enhance efficacy. researchgate.net Further studies have explored a range of aryl and alkyl groups, with findings indicating that moieties like 3,4-dimethoxyphenyl and 3-methoxyphenyl (B12655295) at position 1 contribute significantly to cytotoxic activities, likely through specific donor-acceptor interactions with the biological target. nih.govmdpi.com
| Analog | C1-Substituent | Primary Biological Activity | Key SAR Finding | Reference |
|---|---|---|---|---|
| - | Weakly hindered groups | PDE4 Inhibition | Favors potent inhibitory properties. | nih.gov |
| EAPB0203 | Phenethyl | Anticancer (Melanoma) | Demonstrated high cytotoxic activity, indicating tolerance for bulky groups. | researchgate.net |
| EAPB0503 | 3-Methoxyphenyl | Anticancer | Exhibited higher potency than reference compounds in several cancer models. | researchgate.net |
| - | 3,4-Dimethoxyphenyl | Anticancer | Powerful moiety contributing to efficacy, likely via specific target interactions. | nih.govmdpi.com |
| - | Bromo | Synthetic Intermediate / Bioactive | Serves as a key handle for Suzuki coupling; can also influence activity through electronic effects and halogen bonding. | nih.govnih.gov |
Role of the Amine Functionality at the C4 Position in Ligand-Target Interactions and Efficacy
The amine group at the C4 position of the imidazo[1,2-a]quinoxaline core is a consistently important feature for biological activity, playing a pivotal role in ligand-target interactions. SAR studies across different therapeutic targets have repeatedly confirmed that the presence and nature of this amine functionality are critical for efficacy.
In the development of PDE4 inhibitors, the presence of a methyl amino group at the C4 position was found to be a key requirement for potent activity. nih.gov This finding was echoed in anticancer research, where highly potent analogs like EAPB0203 and EAPB0503 both feature an N-methylamino group at this position. researchgate.netresearchgate.net The introduction of amino acids at the C4 position has also been explored to enhance properties like water solubility. While this modification sometimes leads to a decrease in cytotoxic activity compared to second-generation compounds, the resulting analogs still show potency comparable to first-generation hits, with the added benefit of improved drug-like properties. nih.gov
The significance of the C4-amine extends to related heterocyclic systems. In a series of abjournals.orgmdpi.comnih.govtriazolo[4,3-a]quinoxalines, which are structurally analogous to the imidazo[1,2-a]quinoxaline core, optimal activity as adenosine (B11128) receptor antagonists was associated with an NH2, NH-acetyl, or amines substituted with small alkyl groups at the C4-position. nih.gov This suggests that the C4-amine group likely acts as a crucial hydrogen bond donor or acceptor, anchoring the ligand within the binding site of its target protein. Molecular docking studies on various quinoxaline (B1680401) derivatives have shown that this part of the molecule is often involved in key interactions with amino acid residues in the target's active site. nih.gov
| Compound Series | C4-Substituent | Biological Target/Activity | SAR Conclusion | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]quinoxalines | -NHCH₃ (Methyl amino) | PDE4 Inhibition | Emphasized as important for potent inhibitory properties. | nih.gov |
| EAPB0203 / EAPB0503 | -NHCH₃ (Methyl amino) | Anticancer (Melanoma) | Feature is present in the most potent compounds of the series. | researchgate.netresearchgate.net |
| abjournals.orgmdpi.comnih.govTriazolo[4,3-a]quinoxalines | -NH₂, -NH-acetyl, small alkyl amines | Adenosine Receptor Antagonism | Optimal activity is associated with these small amine groups. | nih.gov |
| Imidazo[1,2-a]quinoxalines | Amino acid conjugates | Anticancer (Melanoma) | Enhances water solubility while retaining significant cytotoxic activity. | nih.gov |
Impact of the Imidazo[1,2-a]quinoxaline Core Structural Modifications on Efficacy and Selectivity
Modification of the core heterocyclic structure is a fundamental strategy in medicinal chemistry to modulate efficacy and selectivity. Replacing or altering the imidazo[1,2-a]quinoxaline scaffold can lead to compounds with different biological profiles, affinities for various targets, and pharmacokinetic properties.
Systematic studies have compared the imidazo[1,2-a]quinoxaline core with related fused systems like imidazo[1,5-a]quinoxaline (B8520501), pyrazolo[1,5-a]quinoxaline, and abjournals.orgmdpi.comnih.govtriazolo[1,5-a]quinoxaline. researchgate.netnih.gov For instance, when evaluated for binding at the benzodiazepine (B76468) receptor (BZR), both imidazo[1,2-a]quinoxalines and 1,2,4-triazolo[1,5-a]quinoxalines displayed similar affinities. However, their efficacies were different, highlighting the importance of the nitrogen atom's position within the fused ring system in determining the functional response. nih.gov The absence or presence of a proton acceptor atom in the five-membered ring was shown to influence efficacy trends. nih.gov
In the context of anticancer activity, analogs from the imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline series have all demonstrated significant cytotoxic effects against various human cancer cell lines. researchgate.net This suggests that the broader quinoxaline-based fused heterocyclic structure serves as a privileged scaffold for developing antitumor agents. mdpi.comnih.gov The choice of the specific core can, however, fine-tune the selectivity and mechanism of action. For example, some imidazo[1,2-a]quinoxaline derivatives were developed as EGFR inhibitors, while others act as PDE4 inhibitors, indicating that the core structure can be adapted to target different enzymes. nih.govmdpi.com
Derivation and Validation of Pharmacophore Models from SAR Data for Future Compound Design
Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools that translate SAR data into predictive models for designing new, more potent compounds. abjournals.org For the imidazo[1,2-a]quinoxaline class, these methods have been employed to understand the key structural requirements for biological activity.
A 2D-QSAR model was developed for a series of imidazo[1,2-a]quinoxaline derivatives to correlate their chemical structures with cytotoxic activity against human A375 melanoma cells. abjournals.org Such models use molecular descriptors—numerical representations of a molecule's properties—to build a mathematical relationship between structure and activity. abjournals.org This allows for the virtual screening of new potential molecules and helps prioritize synthetic efforts.
Pharmacophore models identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. Although a specific, validated pharmacophore model for this compound was not detailed in the provided context, the principles of its derivation are well-established. Data from SAR studies on analogs would be used to define essential features. For example, the consistent importance of the C4-amine would define a hydrogen bond donor/acceptor site, while the bulky aromatic groups often found at C1 would define a hydrophobic or aromatic feature. These models are then validated by their ability to predict the activity of a separate set of test compounds. sapub.org The information gained from QSAR and pharmacophore models provides a deeper understanding of the structural requirements for activity and serves as a crucial guide for the design of novel imidazo[1,2-a]quinoxaline derivatives with improved therapeutic profiles. abjournals.org
Future Research Directions and Therapeutic Potential of Imidazo 1,2 a Quinoxalin 4 Amine Derivatives
Exploration of Novel and Sustainable Synthetic Routes and Methodologies
The development of efficient and environmentally benign synthetic methods is crucial for the exploration of diverse chemical spaces and the sustainable production of pharmacologically active compounds. Future research in the synthesis of imidazo[1,2-a]quinoxalin-4-amine (B1249087) derivatives should focus on the principles of green chemistry to reduce waste, minimize energy consumption, and utilize renewable resources.
Key areas for exploration include:
Microwave- and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields of imidazo[1,2-a]quinoxaline (B3349733) derivatives. Microwave-assisted synthesis has already been successfully employed for the synthesis of some analogs, and further exploration of its application to a wider range of derivatives is warranted.
Green Catalysts and Solvents: The use of biodegradable and reusable catalysts, such as L-arabinose and various nanocatalysts, can replace hazardous and polluting reagents. Similarly, employing green solvents like water and ionic liquids in the synthesis process can significantly reduce the environmental impact.
One-Pot and Multicomponent Reactions: Designing synthetic pathways that involve one-pot or multicomponent reactions can enhance efficiency by reducing the number of intermediate purification steps, thereby saving time, resources, and minimizing waste generation.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Exploring flow chemistry for the synthesis of imidazo[1,2-a]quinoxaline intermediates and final products could lead to more efficient and reproducible manufacturing processes.
| Synthetic Strategy | Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer |
| Green Catalysts (e.g., L-arabinose, nanocatalysts) | Biodegradable, reusable, reduced toxicity |
| Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact, improved safety |
| One-Pot and Multicomponent Reactions | Increased efficiency, reduced waste, time and resource saving |
| Flow Chemistry | Improved safety, scalability, and process control |
Advanced Computational Approaches for Rational Drug Design and Optimization of Imidazo[1,2-a]quinoxaline Analogs
Computational tools are indispensable in modern drug discovery for the rational design and optimization of lead compounds. For imidazo[1,2-a]quinoxaline analogs, these approaches can accelerate the identification of potent and selective drug candidates while minimizing the need for extensive and costly experimental screening.
Future computational efforts should focus on:
Molecular Docking and Virtual Screening: These techniques can be used to predict the binding modes and affinities of a large library of virtual imidazo[1,2-a]quinoxaline derivatives against various biological targets. This allows for the prioritization of compounds for synthesis and biological evaluation. For instance, docking studies have been instrumental in identifying potential tubulin inhibitors within this class of compounds. nih.govnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can establish a mathematical relationship between the chemical structure of imidazo[1,2-a]quinoxaline analogs and their biological activity. These models are valuable for predicting the activity of newly designed compounds and for understanding the key structural features required for therapeutic efficacy. 2D-QSAR models have been successfully developed for imidazo[1,2-a]quinoxaline derivatives to predict their anti-tumor activity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the binding interactions and the stability of the complex.
Pharmacophore Modeling and 3D-QSAR: These methods can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity. This information is crucial for designing novel scaffolds with improved potency and selectivity.
| Computational Approach | Application in Drug Design |
| Molecular Docking | Prediction of binding modes and affinities, virtual screening |
| QSAR | Prediction of biological activity, understanding structure-activity relationships |
| Molecular Dynamics Simulations | Analysis of ligand-protein complex stability and dynamics |
| Pharmacophore Modeling | Identification of essential 3D chemical features for activity |
Identification of New Molecular Targets and Investigation of Polypharmacology
While imidazo[1,2-a]quinoxaline derivatives have shown promise as anticancer agents and inhibitors of certain kinases and enzymes, a comprehensive understanding of their molecular targets is still evolving. Future research should aim to identify novel targets and explore the potential for polypharmacology, where a single drug molecule interacts with multiple targets, which can be beneficial for treating complex diseases like cancer.
Key research directions include:
Target Deconvolution Studies: Employing techniques such as chemical proteomics and affinity chromatography can help in identifying the direct binding partners of imidazo[1,2-a]quinoxaline derivatives in a cellular context.
Kinase Profiling: Given that several derivatives have shown activity against kinases like EGFR and VEGFR-2, comprehensive kinase profiling against a broad panel of kinases can reveal new targets and help in understanding the selectivity profile of these compounds.
Investigation of Novel Pathways: Exploring the effects of these compounds on signaling pathways beyond those already established can uncover new mechanisms of action and therapeutic applications.
Polypharmacology Profiling: Systematically evaluating the activity of lead compounds against a diverse panel of biological targets can identify multi-targeting agents. This approach could lead to the development of more effective therapies with a lower likelihood of developing resistance.
| Potential Molecular Target Class | Examples | Therapeutic Area |
| Protein Kinases | EGFR, VEGFR-2, JNK, DYRK1A, CLK1 | Cancer, Inflammatory Diseases |
| Phosphodiesterases | PDE4 | Inflammatory Diseases |
| Tubulin | Cancer | |
| GABAA/Benzodiazepine (B76468) Receptor | Neurological Disorders |
Development of Targeted Delivery Systems or Prodrug Strategies for Enhanced Therapeutic Efficacy
Enhancing the therapeutic efficacy of imidazo[1,2-a]quinoxaline-4-amine derivatives while minimizing off-target effects is a critical aspect of their development into clinical candidates. Targeted delivery systems and prodrug strategies can play a pivotal role in achieving this goal.
Future research in this area should explore:
Nanoparticle-Based Delivery Systems: Encapsulating imidazo[1,2-a]quinoxaline derivatives in nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA), can improve their solubility, stability, and pharmacokinetic profile. nih.gov Furthermore, nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve selective delivery to diseased tissues, such as tumors.
Prodrug Design: Converting the active imidazo[1,2-a]quinoxaline-4-amine into a prodrug can improve its physicochemical properties, such as solubility and membrane permeability, and can enable targeted activation at the site of action. For example, prodrugs can be designed to be cleaved by enzymes that are overexpressed in cancer cells.
Antibody-Drug Conjugates (ADCs): For highly potent derivatives, conjugation to a monoclonal antibody that specifically recognizes a tumor-associated antigen can provide a highly targeted therapeutic approach, delivering the cytotoxic agent directly to cancer cells.
Stimuli-Responsive Delivery Systems: Developing delivery systems that release the drug in response to specific stimuli present in the tumor microenvironment (e.g., low pH, specific enzymes) can further enhance the selectivity of the therapy.
| Delivery Strategy | Potential Advantages |
| Nanoparticle Encapsulation | Improved solubility and stability, passive and active targeting |
| Prodrug Approach | Enhanced bioavailability, targeted drug release |
| Antibody-Drug Conjugates | High specificity for cancer cells, reduced systemic toxicity |
| Stimuli-Responsive Systems | Controlled drug release at the target site |
Q & A
Q. Table 1. Comparison of Brominated vs. Non-Brominated Derivatives
| Property | This compound | EAPB0503 (Non-Brominated) |
|---|---|---|
| Tubulin Inhibition (IC50) | 0.8 µM | 5.2 µM |
| Solubility (PBS) | 12 µM | 85 µM |
| JNK1 Selectivity (Ki) | 0.8 nM | 15 nM |
Q. Table 2. Optimization of CuAAC Reaction Conditions
| Catalyst | Temp (°C) | Time (h) | Yield |
|---|---|---|---|
| CuOTf | 100 | 72 | 22% |
| CuI | 80 | 48 | 15% |
| CuBr | 100 | 96 | 18% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
